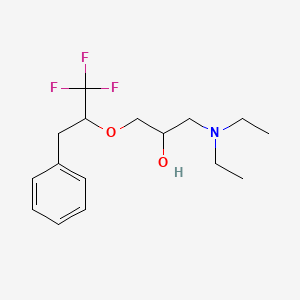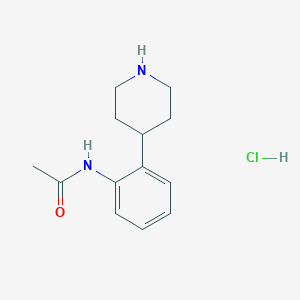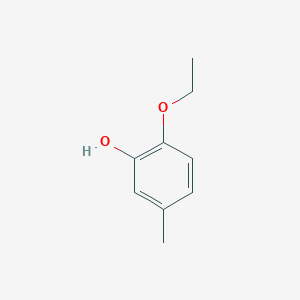
1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-(diethylamino)propan-2-ol
描述
1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-(diethylamino)propan-2-ol is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is also known as BTF, and it is a beta-adrenergic receptor agonist that has been shown to have potential therapeutic effects in a variety of conditions. In
作用机制
BTF acts as a beta-adrenergic receptor agonist, binding to and activating beta-adrenergic receptors in the body. This activation leads to the activation of adenylate cyclase, which in turn leads to an increase in cyclic AMP levels. This increase in cyclic AMP levels leads to a variety of downstream effects, including the relaxation of smooth muscle, increased cardiac output, and increased glucose uptake in skeletal muscle.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTF are numerous and varied. BTF has been shown to have bronchodilator effects, making it a potential treatment for respiratory conditions such as asthma. It has also been shown to have vasodilator effects, making it a potential treatment for cardiovascular conditions. Additionally, BTF has been shown to increase insulin sensitivity and promote weight loss, making it a potential treatment for obesity and diabetes.
实验室实验的优点和局限性
One advantage of using BTF in lab experiments is its specificity for beta-adrenergic receptors. This specificity allows for more targeted research into the effects of beta-adrenergic receptor activation. Additionally, BTF has been shown to have a relatively low toxicity profile, making it a relatively safe compound to work with in lab experiments.
One limitation of using BTF in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, BTF has a relatively short half-life in the body, which can make it difficult to study the long-term effects of the compound.
未来方向
There are many potential future directions for research into BTF. One potential direction is the development of new synthesis methods that can improve the yield and efficiency of BTF synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BTF, particularly in the context of its potential therapeutic applications. Finally, research is needed to explore potential new applications for BTF, particularly in the treatment of conditions such as obesity and diabetes.
科学研究应用
BTF has been studied extensively due to its potential therapeutic effects. It has been shown to have bronchodilator effects, making it a potential treatment for respiratory conditions such as asthma. BTF has also been studied for its potential use in the treatment of cardiovascular conditions, as it has been shown to have vasodilator effects. Additionally, BTF has been shown to have potential applications in the treatment of obesity and diabetes, as it has been shown to increase insulin sensitivity and promote weight loss.
属性
IUPAC Name |
1-(diethylamino)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)oxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F3NO2/c1-3-20(4-2)11-14(21)12-22-15(16(17,18)19)10-13-8-6-5-7-9-13/h5-9,14-15,21H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKMUNUHXSHUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC(CC1=CC=CC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-(diethylamino)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-3-[({[(3-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040940.png)
![N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline](/img/structure/B3040942.png)
![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)
![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)
![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)
![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)

![2,3,3-trichloro-1-[1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-2-yl]prop-2-en-1-one](/img/structure/B3040952.png)
![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)
![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)
![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate](/img/structure/B3040956.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)
![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)